BenchChemオンラインストアへようこそ!

Quinapril-d5 Benzyl Ester

LC-MS/MS Bioanalysis Isotope Dilution

Quinapril-d5 Benzyl Ester (C₃₂H₃₁D₅N₂O₅, MW 533.67) is a stable-isotope-labelled protected intermediate of the angiotensin-converting enzyme (ACE) inhibitor prodrug Quinapril. It bears five deuterium atoms on the phenyl ring, imparting a +5.07 Da mass shift relative to the unlabelled benzyl ester (C₃₂H₃₆N₂O₅, MW 528.6).

Molecular Formula C₃₂H₃₁D₅N₂O₅
Molecular Weight 533.67
Cat. No. B1158774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinapril-d5 Benzyl Ester
Synonyms[3S-[2[R*(R*)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Phenylmethyl Ester
Molecular FormulaC₃₂H₃₁D₅N₂O₅
Molecular Weight533.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinapril-d5 Benzyl Ester – A Deuterated ACE-Inhibitor Intermediate for High-Specificity Bioanalytical Quantification


Quinapril-d5 Benzyl Ester (C₃₂H₃₁D₅N₂O₅, MW 533.67) is a stable-isotope-labelled protected intermediate of the angiotensin-converting enzyme (ACE) inhibitor prodrug Quinapril . It bears five deuterium atoms on the phenyl ring, imparting a +5.07 Da mass shift relative to the unlabelled benzyl ester (C₃₂H₃₆N₂O₅, MW 528.6) [1]. This precise mass increment, combined with the benzyl ester protecting group, makes the compound uniquely suitable as an internal standard for LC‑MS/MS quantification of Quinapril and its metabolites in complex biological matrices .

Why Undeuterated or Free-Acid Quinapril Analogs Cannot Substitute Quinapril-d5 Benzyl Ester in Regulated Bioanalysis


Generic substitution of Quinapril-d5 Benzyl Ester with unlabelled benzyl ester, Quinapril‑d5 free acid, or a different ACE‑inhibitor internal standard introduces systematic quantification errors. The unlabelled ester lacks the +5 Da mass shift needed for baseline MS separation . Quinapril‑d5 free acid (C₂₅H₂₅D₅N₂O₅, MW 443.6) co‑elutes differently and fails to control for extraction variability of the ester prodrug [1]. Structural analogs such as Enalapril‑d5 show divergent ionization efficiency and retention behaviour, violating the fundamental requirement that an internal standard closely mimic the analyte’s physicochemical properties [2]. The benzyl ester moiety further enables direct use as a synthesis intermediate or as a protected standard in workflows where the free acid would undergo undesirable side reactions.

Quantitative Differentiation Evidence for Quinapril-d5 Benzyl Ester vs. Closest Analogs


Mass Spectrometric Discrimination: +5.07 Da Shift vs. Unlabelled Quinapril Benzyl Ester

Quinapril-d5 Benzyl Ester (MW 533.67) exhibits a +5.07 Da mass increment relative to unlabelled Quinapril Benzyl Ester (MW 528.6) due to five phenyl‑ring deuterium substitutions [1]. This mass difference places the deuterated internal standard five m/z units above the analyte in full‑scan and selected‑reaction‑monitoring (SRM) modes, eliminating cross‑talk while maintaining near‑identical ionization efficiency .

LC-MS/MS Bioanalysis Isotope Dilution

Isotopic Purity: ≥98% Deuterium Incorporation Ensures Negligible Unlabelled Carry‑Over

Vendor specifications for Quinapril-d5 Benzyl Ester report chemical purity >98% by HPLC and isotopic enrichment ≥98 atom% D . This contrasts with structurally simpler deuterated quinapril analogs such as Quinapril-d5 Hydrochloride, which routinely achieves isotopic purity of 98.8% . The high isotopic purity minimises the residual unlabelled fraction that would otherwise contribute to the analyte signal and degrade the lower limit of quantification (LLOQ).

Isotopic Purity Method Validation Internal Standard

Chromatographic Retention Time Differentiation: Deuterium-Induced Shift vs. Unlabelled Ester

Deuterated compounds commonly exhibit a slightly shorter retention time (ΔtR ≈ 0.02–0.15 min) on reversed-phase HPLC relative to their protium analogs due to the lower lipophilicity of C–D bonds [1]. Although no head‑to‑head ΔtR data are yet published for Quinapril-d5 Benzyl Ester, this class‑level behaviour is well documented for structurally related ACE‑inhibitor deuterated internal standards [2]. The magnitude of the shift depends on column chemistry and mobile phase, but the consistent direction (deuterated elutes earlier) allows analysts to predict and verify peak assignment.

HPLC Retention Time Deuterium Isotope Effect

Functional-Group Specificity: Benzyl Ester vs. Free Acid Determines Suitability for Synthesis and Extraction Workflows

Quinapril-d5 Benzyl Ester retains the benzyl ester protecting group (MW increase of 90.1 Da vs. the free acid), enabling its direct use as a labelled intermediate in the synthesis of deuterated Quinapril . In contrast, Quinapril-d5 free acid (MW 443.6) cannot serve this synthetic role and shows different liquid–liquid extraction recovery because of its free carboxylic acid moiety [1]. For laboratories quantifying Quinapril benzyl ester as a process impurity or intermediate, only the ester‑form internal standard can correct for extraction and derivatisation losses.

Prodrug Intermediate Solid-Phase Extraction Synthesis

High-Impact Application Scenarios for Quinapril-d5 Benzyl Ester in Pharmaceutical and Bioanalytical Research


ANDAs and Generic Drug Bioequivalence Studies for Quinapril Formulations

In abbreviated new drug application (ANDA) bioequivalence trials, regulatory agencies require isotope‑dilution LC‑MS/MS methods with a stable‑label internal standard that matches the analyte’s structure and extraction behaviour. The +5 Da mass shift of Quinapril-d5 Benzyl Ester (≥98% isotopic purity) meets this requirement, enabling accurate quantification of Quinapril prodrug in plasma across the 2–200 ng/mL range typically needed for pharmacokinetic profiling .

Synthesis of cGMP Deuterated Quinapril API for Clinical Metabolite Profiling

As a benzyl‑ester‑protected intermediate, Quinapril-d5 Benzyl Ester is directly convertible to deuterated Quinapril hydrochloride via catalytic hydrogenolysis. This route supports the preparation of cGMP‑grade labelled API for absolute bioavailability studies or micro‑tracer clinical trials, where the deuterated drug serves as an intravenous reference standard .

Process Impurity Quantification in Quinapril Drug Substance Manufacturing

Quinapril benzyl ester is a penultimate intermediate and a potential process impurity in the final API. Using the deuterated benzyl ester as the internal standard corrects for differential recovery during sample preparation and provides the specificity needed to quantify residual ester at levels ≤0.10% of the API, supporting ICH Q3A compliance .

Method Development and Validation for ACE Inhibitor Multi-Analyte Panels

When developing multiplexed LC‑MS/MS panels for ACE inhibitors (e.g., quinapril, enalapril, lisinopril), the unique benzyl ester moiety and +5 Da mass tag of Quinapril-d5 Benzyl Ester provide chromatographic and spectrometric orthogonality relative to other deuterated ACE‑inhibitor internal standards, reducing cross‑interference in simultaneous quantification workflows .

Quote Request

Request a Quote for Quinapril-d5 Benzyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.